Py-MAA-Val-Cit-PAB-MMAE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Py-MAA-Val-Cit-PAB-MMAE is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). This compound is composed of monomethyl auristatin E (MMAE) linked to a peptide sequence consisting of Pyroglutamic acid (Py), Methacrylic acid (MAA), Valine (Val), Citrulline (Cit), and p-Aminobenzyl alcohol (PAB). This compound is utilized in targeted cancer therapies, specifically designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Py-MAA-Val-Cit-PAB-MMAE involves multiple steps, starting with the preparation of the peptide linker (Py-MAA-Val-Cit-PAB) and the cytotoxic agent MMAE. The peptide linker is synthesized through solid-phase peptide synthesis (SPPS), where each amino acid is sequentially added to a resin-bound peptide chain. The final product is then cleaved from the resin and purified .
The conjugation of MMAE to the peptide linker is achieved through a series of chemical reactions, including amide bond formation and esterification. The reaction conditions typically involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the final product .
化学反应分析
Types of Reactions
Py-MAA-Val-Cit-PAB-MMAE undergoes several types of chemical reactions, including:
Hydrolysis: The peptide linker can be hydrolyzed under acidic or basic conditions, leading to the release of MMAE.
Reduction: The disulfide bonds in the linker can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in the peptide linker can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols in organic solvents.
Major Products Formed
Hydrolysis: Release of MMAE and the corresponding peptide fragments.
Reduction: Cleavage of disulfide bonds, resulting in the separation of MMAE from the peptide linker.
Substitution: Formation of substituted peptide linkers with modified functional groups.
科学研究应用
Py-MAA-Val-Cit-PAB-MMAE has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying drug-linker conjugation and stability.
Biology: Employed in cell-based assays to investigate the cytotoxic effects of ADCs on cancer cells.
Medicine: Integral component of ADCs used in targeted cancer therapies, specifically designed to deliver cytotoxic agents to cancer cells while minimizing damage to healthy cells.
Industry: Utilized in the development and production of ADCs for clinical use
作用机制
The mechanism of action of Py-MAA-Val-Cit-PAB-MMAE involves the selective targeting of cancer cells through an antibody-drug conjugate. The antibody portion of the ADC recognizes and binds to a specific antigen on the surface of the cancer cell. Upon binding, the ADC is internalized into the cancer cell via endocytosis. Inside the cell, the linker is cleaved by lysosomal enzymes, releasing MMAE. MMAE then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.
相似化合物的比较
Similar Compounds
Val-Cit-PAB-MMAE: Similar linker structure but lacks the Pyroglutamic acid and Methacrylic acid components.
MC-Val-Cit-PAB-MMAE: Contains a maleimide-cysteine (MC) linker instead of Pyroglutamic acid and Methacrylic acid
Uniqueness
Py-MAA-Val-Cit-PAB-MMAE is unique due to its specific peptide linker sequence, which provides enhanced stability and targeted delivery of MMAE. The inclusion of Pyroglutamic acid and Methacrylic acid in the linker structure contributes to its improved pharmacokinetic properties and reduced off-target toxicity .
属性
CAS 编号 |
2247398-68-9 |
---|---|
分子式 |
C72H111N13O16S |
分子量 |
1446.8 g/mol |
IUPAC 名称 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C72H111N13O16S/c1-17-46(10)63(54(99-15)37-59(90)85-35-24-28-53(85)65(100-16)47(11)66(92)75-48(12)64(91)50-25-21-20-22-26-50)80(13)70(96)61(44(6)7)79-69(95)62(45(8)9)81(14)72(98)101-38-49-29-31-51(32-30-49)76-67(93)52(27-23-34-74-71(73)97)77-68(94)60(43(4)5)78-55(86)39-102-36-33-58(89)84-41-82(56(87)18-2)40-83(42-84)57(88)19-3/h18-22,25-26,29-32,43-48,52-54,60-65,91H,2-3,17,23-24,27-28,33-42H2,1,4-16H3,(H,75,92)(H,76,93)(H,77,94)(H,78,86)(H,79,95)(H3,73,74,97)/t46-,47+,48+,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1 |
InChI 键 |
ASDXMJBJAKMFHO-NGASZDMPSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。